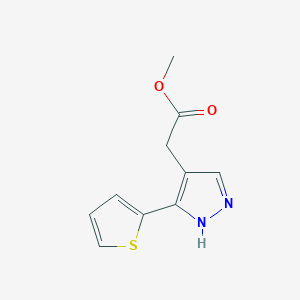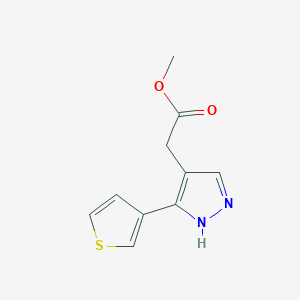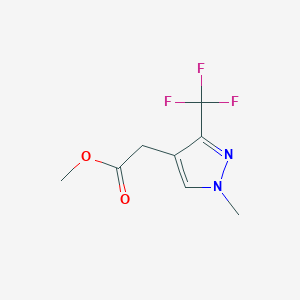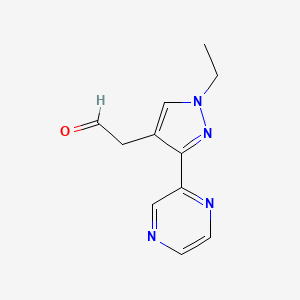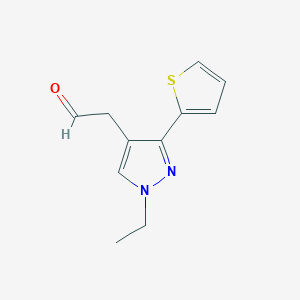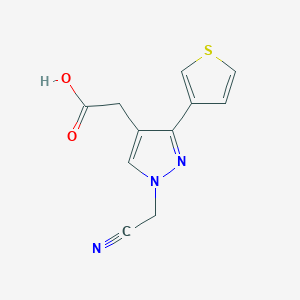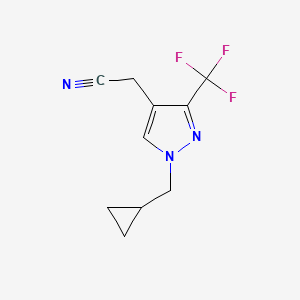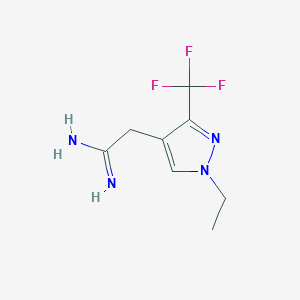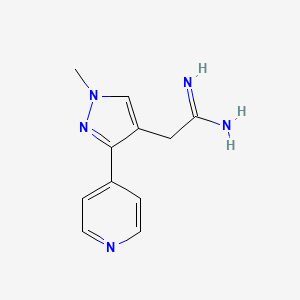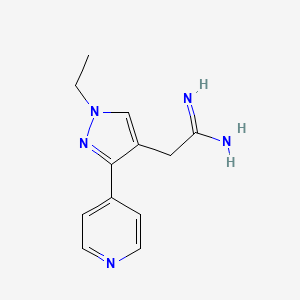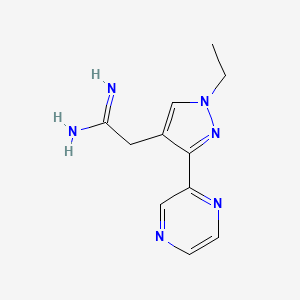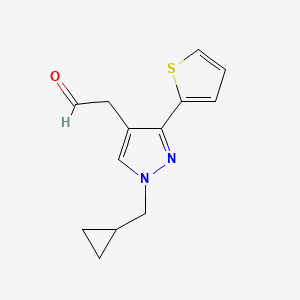
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a cyclopropylmethyl group, a thiophen-2-yl group, and a pyrazol-4-yl group . The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiophen-2-yl group, for example, is a thienyl group with the attachment located at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 2-thiophen-2-ylacetaldehyde, a related compound, is a colorless to pale yellow clear liquid with a boiling point of 203.00 to 204.00 °C .Applications De Recherche Scientifique
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of compounds structurally similar to 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde. For instance, studies on novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including those with thiophen-2-yl groups, have shown promising antimicrobial activities against a range of gram-negative and gram-positive bacteria, as well as fungi, without exhibiting cytotoxicity (Hamed et al., 2020).
Synthesis and Characterization
The synthesis and structural characterization of related pyrazole derivatives have been extensively studied. For example, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide through the condensation of thiophen-2-yl pyrazole carbaldehyde under basic conditions has been documented, highlighting methods for creating derivatives with potential for further functionalization and study (Kariuki et al., 2022).
Antioxidant Properties
Derivatives of thiophen-2-yl pyrazole have also been investigated for their antioxidant properties, indicating the scope of these compounds in developing treatments that might mitigate oxidative stress-related conditions. A notable study synthesized a series of derivatives and tested their in vitro antioxidant activity, providing a foundation for future research in this area (Prabakaran et al., 2021).
Antitumor Potential
Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has uncovered compounds with promising anti-tumor activities. These compounds have shown significant efficacy against hepatocellular carcinoma cell lines in vitro, suggesting a potential for the development of new anticancer therapies (Gomha et al., 2016).
Propriétés
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-6-5-11-9-15(8-10-3-4-10)14-13(11)12-2-1-7-17-12/h1-2,6-7,9-10H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWJHUFYGXDYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



